3,3'-Bis(trifluoromethyl)benzidine
Overview
Description
3,3’-Bis(trifluoromethyl)benzidine (CAS# 346-88-3) is a chemical compound that can be used for optical materials due to its low thermal expansion coefficient, refractive index, dielectric constant, and good organic solvent solubility . It can also be used for electronic insulating film and organic LEDs .
Synthesis Analysis
A series of poly (ester imide) (PEsI) copolymers were synthesized using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis (trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) as the monomers .
Molecular Structure Analysis
The molecular formula of 3,3’-Bis(trifluoromethyl)benzidine is C14H10F6N2 . The average mass is 320.233 Da and the monoisotopic mass is 320.074829 Da .
Physical And Chemical Properties Analysis
The melting point of 3,3’-Bis(trifluoromethyl)benzidine is 180-181°C . The molecular weight is 320.23 g/mol . The compound has a density of 1.415±0.06 g/cm3 .
Scientific Research Applications
Application in Flexible Electronics
- Summary of Application: “3,3’-Bis(trifluoromethyl)benzidine” is used in the synthesis of fluorinated polyimides, which are used in flexible electronics. These polyimides are soluble in organic solvents and can be solution cast into flexible and tough films .
- Methods of Application: The diamine monomer having a rigid and nonplanar structure was polymerized with typical dianhydride monomers including BPDA, BTDA, ODPA, 6-FDA, and PMDA, to obtain the corresponding polyimides .
- Results or Outcomes: These films have a UV-vis absorption cut-off wavelength at 354–398 nm and a light transparency of 34–90% at a wavelength of 550 nm. They also have tensile strengths of 92–145 MPa and coefficients of thermal expansion (CTE) of 6.8–63.1 ppm/°C .
Application in the Synthesis of Colorless Transparent Polyimides
- Summary of Application: “3,3’-Bis(trifluoromethyl)benzidine” is used in the synthesis of colorless transparent fluorinated polyimides with low coefficient of thermal expansion (CTE) and high tensile strength .
- Methods of Application: A series of ternary copolymerized fluorinated PIs were synthesized by 4,4-(Hexafluoroisopropylidene) diphthalic anhydride (6FDA), 2,2’-bis(trifluoromethyl) benzidine (TFMB), and the third monomer 3,3’,4,4’-biphenyltetracarboxylic dianhydride (BPDA) .
- Results or Outcomes: The PI film which molar ratio of 6FDA and BPDA was 5 : 5 exhibited an excellent comprehensive performance with a λ 0 of 372 nm, Tmax nearly 91%, the tensile strength beyond 108 MPa and possessed high glass-transition temperature Tg which was 315.8°С .
Safety And Hazards
3,3’-Bis(trifluoromethyl)benzidine is classified as harmful. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-[4-amino-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)9-5-7(1-3-11(9)21)8-2-4-12(22)10(6-8)14(18,19)20/h1-6H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQLRKRVISYPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371137 | |
Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(trifluoromethyl)benzidine | |
CAS RN |
346-88-3 | |
Record name | 3,3'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Bis(trifluoromethyl)benzidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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